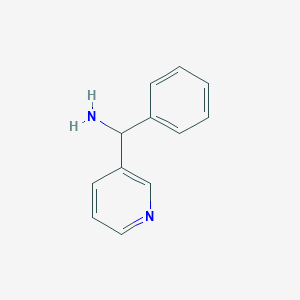

Phenyl(pyridin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYKWHGBZMOSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58088-53-2 | |

| Record name | phenyl(pyridin-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Phenyl Pyridin 3 Yl Methanamine and Its Analogues

Established Synthetic Pathways

Traditional methods for synthesizing Phenyl(pyridin-3-yl)methanamine and its analogues rely on robust and well-understood reaction mechanisms. These pathways are foundational in organic synthesis and continue to be widely employed.

Reductive amination is a cornerstone method for synthesizing amines, involving the conversion of a carbonyl group to an amine through an intermediate imine. wikipedia.org This process can be performed directly in a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined, or indirectly by first isolating the imine before reduction. wikipedia.org For this compound, this typically involves the reaction between a carbonyl precursor and an amine source.

The primary precursors for this synthesis are 3-benzoylpyridine (B1664120) and an ammonia (B1221849) source, or alternatively, pyridine-3-carboxaldehyde and aniline (B41778). The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced to the final amine product. mdma.ch The choice of reducing agent is critical for the efficiency of the reaction. Common reagents include sodium borohydride (B1222165), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃]. masterorganicchemistry.com NaBH₃CN is particularly effective for one-pot reactions as it selectively reduces the imine intermediate in the presence of the unreacted carbonyl compound under mildly acidic conditions. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is another viable direct reductive amination method. wikipedia.org

A significant challenge in reductive amination can be the formation of secondary amines as byproducts, which occurs when the primary amine product reacts further with the starting carbonyl compound. mdma.ch Using a large excess of the amine source, such as ammonia, can help to favor the formation of the desired primary amine. mdma.ch

Table 1: Reductive Amination Precursors and Common Reducing Agents

| Carbonyl Precursor | Amine Source | Intermediate | Common Reducing Agents | Reference |

|---|---|---|---|---|

| 3-Benzoylpyridine | Ammonia (or ammonium (B1175870) salt) | Phenyl(pyridin-3-yl)methanimine | NaBH₃CN, NaBH(OAc)₃, Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | wikipedia.orgmdma.ch |

| Pyridine-3-carboxaldehyde | Aniline | N-phenyl-1-(pyridin-3-yl)methanimine | NaBH₄, NaBH₃CN | masterorganicchemistry.com |

The precursor, 3-benzoylpyridine, can itself be synthesized through methods like the Friedel-Crafts acylation of benzene (B151609) with nicotinic acid (via the acid chloride) or the oxidation of phenyl-3-pyridylcarbinol. orgsyn.org

Nucleophilic aromatic substitution (SNAr) offers another pathway to aryl(pyridinyl)methanamine structures. This reaction involves the displacement of a leaving group on the pyridine (B92270) ring by a nucleophile. quimicaorganica.orgyoutube.com In the context of pyridine chemistry, the position of the leaving group is crucial. The electron-withdrawing nature of the nitrogen atom makes the C2 (ortho) and C4 (para) positions electron-deficient and thus highly susceptible to nucleophilic attack. youtube.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), the stability of which is enhanced when the negative charge can be delocalized onto the ring nitrogen. youtube.com

Conversely, the C3 (meta) position is significantly less reactive towards nucleophilic substitution because the negative charge of the intermediate cannot be effectively delocalized onto the nitrogen atom. youtube.com Therefore, synthesizing this compound via direct SNAr on a 3-halopyridine with benzylamine (B48309) is generally inefficient and requires harsh conditions. sci-hub.se

Despite this inherent challenge, SNAr reactions are widely used for synthesizing 2- and 4-substituted pyridines, which are structural analogues. quimicaorganica.orgsci-hub.se For instance, the reaction of 2- or 4-chloropyridine (B1293800) with benzylamine can readily produce the corresponding N-benzyl-pyridin-2-amine or N-benzyl-pyridin-4-amine. Recent advancements have shown that using a sodium hydride-lithium iodide (NaH-LiI) system can facilitate the nucleophilic amination of methoxypyridines, including at the C3 position, offering a transition-metal-free alternative. ntu.edu.sg

Table 2: Reactivity of Halopyridines in Nucleophilic Aromatic Substitution

| Position of Leaving Group | Relative Reactivity | Reason | Typical Nucleophiles | Reference |

|---|---|---|---|---|

| C2 (ortho) and C4 (para) | High | Electron-deficient positions; negative charge of intermediate is stabilized by the ring nitrogen. | Amines, alkoxides, thiolates | youtube.com |

| C3 (meta) | Low | Intermediate's negative charge cannot be delocalized onto the ring nitrogen. | Strong nucleophiles under forcing conditions. | youtube.com |

Advanced Synthetic Strategies and Innovations

Modern synthetic chemistry has introduced powerful tools that enable more efficient and selective synthesis of complex molecules, including this compound analogues and derivatives.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are exceptionally powerful for forming carbon-carbon bonds. nih.govharvard.edu This method is ideal for synthesizing biaryl compounds, such as phenylpyridines, which are the core skeleton of this compound analogues. nih.govias.ac.in The Suzuki reaction typically involves the coupling of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide (or triflate) in the presence of a palladium catalyst and a base. harvard.edu

To construct the (3-phenylpyridin-yl) moiety, one could react 3-pyridylboronic acid with a bromobenzene (B47551) derivative or, conversely, phenylboronic acid with a 3-bromopyridine (B30812) derivative. ias.ac.inresearchgate.net The reaction tolerates a wide range of functional groups, making it highly versatile for creating diverse libraries of analogues. nih.gov The general catalytic cycle for cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org

The choice of catalyst, ligands, and base is critical for achieving high yields. nih.govresearchgate.net While aryl chlorides were initially poor substrates, the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has enabled their effective use. harvard.edu These reactions are fundamental in synthesizing precursors for many pharmaceuticals and advanced materials. nih.govias.ac.in

The emergence of photoredox catalysis has revolutionized organic synthesis by enabling radical-mediated reactions under mild, visible-light irradiation. researchgate.netmdpi.com These methods are particularly useful for the C-H functionalization and amination of heterocycles like pyridine. nih.govresearchgate.net A prominent strategy involves the use of N-functionalized pyridinium (B92312) salts, such as N-aminopyridinium salts, as precursors for nitrogen-centered radicals. nih.govacs.org

Under visible light and in the presence of a photocatalyst, these salts can generate nitrogen radicals that can then be trapped by various nucleophiles or participate in C-H amination reactions. researchgate.netnih.gov This approach allows for the direct installation of amine functionalities onto aromatic and heteroaromatic rings, often with high regioselectivity that can be controlled by the nature of the pyridinium salt. nih.govresearchgate.net For example, visible-light-induced methods have been developed for the C4-selective functionalization of pyridinium salts. nih.gov

These photocatalytic systems can operate under metal-free conditions, sometimes using organic dyes as photosensitizers, or can be facilitated by light-absorbing electron donor-acceptor (EDA) complexes, which avoids the need for an external photocatalyst altogether. researchgate.netresearchgate.netrsc.org This strategy represents a green and efficient alternative for synthesizing complex amines and functionalized pyridine derivatives. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. 20.210.105 Cascade reactions, which involve a series of intramolecular transformations initiated by a single event, similarly allow for the rapid construction of molecular complexity from simple precursors. 20.210.105

In the context of pyridine-containing systems, MCRs and cascade processes have been developed to create highly functionalized and complex heterocyclic structures in a highly selective manner. rsc.orgrsc.org For example, a multi-component cascade reaction involving 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides has been used to construct complex bipyrimidine derivatives. rsc.orgresearchgate.net These one-pot procedures can form multiple chemical bonds and stereocenters in a single step, providing rapid access to libraries of diverse molecules for screening and development. researchgate.netmdpi.com While direct synthesis of this compound via an MCR is not prominently reported, these methodologies are highly applicable to the synthesis of structurally related and more complex systems.

Stereoselective Synthesis Approaches

The spatial arrangement of substituents around the chiral carbon atom in aryl(pyridinyl)methanamines is a critical determinant of their biological activity and pharmacological profile. Consequently, the development of stereoselective synthetic methods to access enantiomerically pure or diastereomerically enriched forms of these compounds is a significant area of research. This section details methodologies for achieving enantioselective and diastereoselective synthesis of this compound and its analogues.

Enantioselective Methodologies for Chiral Aryl(pyridinyl)methanamines

The asymmetric synthesis of chiral diaryl- or aryl(heteroaryl)methanamines, including structures related to this compound, can be effectively achieved through chiral phosphoric acid catalysis. This approach has proven successful in the synthesis of α-tetrasubstituted (3-indolizinyl)(diaryl)methanamines, providing a framework that can be adapted for aryl(pyridinyl)methanamines.

One notable method involves the reaction of an indolizine-2-carboxylate with a quinone methyl ester in the presence of a chiral phosphoric acid catalyst. nih.gov The reaction proceeds under ambient conditions and utilizes a chiral catalyst to induce enantioselectivity. For instance, the reaction to form (R)-Methyl 3-(3-oxo-1-phenylisoindolin-1-yl) indolizine-2-carboxylate demonstrates high enantiomeric excess (ee). nih.gov

Detailed findings from the asymmetric synthesis of a related analogue are presented below:

| Product | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| (R)-Methyl 3-(3-oxo-1-phenylisoindolin-1-yl) indolizine-2-carboxylate | (S)-4a | DCE | 24 | 85 | 92 |

| (R)-Methyl 3-(3-oxo-1-(p-tolyl)isoindolin-1-yl) indolizine-2-carboxylate | (S)-4a | DCE | 24 | 82 | 93 |

| (R)-Methyl 3-(3-oxo-1-(4-(trifluoromethyl)phenyl) isoindolin-1-yl)indolizine-2-carboxylate | (S)-4a | DCE | 24 | 80 | 94 |

Table 1: Enantioselective synthesis of (3-indolizinyl)(diaryl)methanamine analogues using a chiral phosphoric acid catalyst. Data sourced from nih.gov.

The general procedure for this type of asymmetric synthesis involves mixing the requisite substrates with the chiral phosphoric acid catalyst and molecular sieves in a suitable solvent, such as 1,2-dichloroethane (B1671644) (DCE), and stirring at room temperature. nih.gov The resulting product can then be purified using flash column chromatography. This methodology offers a direct route to enantiomerically enriched diarylmethanamine derivatives.

Diastereoselective Control in Derivative Synthesis

Diastereoselective synthesis is crucial when creating derivatives of this compound that contain additional stereocenters. Control over the relative stereochemistry is often achieved through substrate-controlled or auxiliary-controlled methods.

A relevant strategy for achieving high diastereoselectivity is the synthesis of trans-2-aryl-3-(pyridyl)aziridines, which can serve as precursors to the desired aminomethanes. The reaction of a para-substituted benzaldehyde (B42025) oxime O-methyl ether with 2-(trimethylsilylmethyl)pyridine in the presence of lithium di-isopropylamide (LDA) yields the corresponding trans-aziridines with high diastereoselectivity. rsc.org The trans configuration is favored, and these intermediates can subsequently be opened to form the vicinal diamine with controlled stereochemistry.

The table below summarizes the synthesis of various trans-2-aryl-3-(2-pyridyl)aziridines:

| Aryl Group | Yield of trans-aziridine (%) |

| Phenyl | 80 |

| p-chlorophenyl | 85 |

| p-tolyl | 60 |

| p-methoxyphenyl | 58 |

| p-(N,N-dimethylamino)phenyl | 74 |

Table 2: Diastereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines. Data sourced from rsc.org.

Another powerful method for diastereoselective synthesis involves the use of a chiral auxiliary. The synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines utilizes Ellman's auxiliary in a key step involving the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to an α-amino sulfinylimine. nih.gov This approach allows for the creation of stereochemically defined piperazines, which are structurally related to substituted methanamines, demonstrating how a chiral auxiliary can direct the stereochemical outcome of a reaction. nih.gov

Furthermore, the synthesis of derivatives of trans-metanicotine, specifically (+/-)-methyl-(1-aryl-4-pyridin-3-yl-but-3-enyl)-amines, highlights a synthetic route where a racemic mixture is initially formed via an allylation reaction of aryl aldimines with allylmagnesium bromide. nih.gov While this specific example produces a racemic product, the methodology could be adapted for diastereoselective control by employing a chiral allylating agent or a chiral catalyst. The subsequent Heck reaction with 3-bromopyridine introduces the pyridin-3-yl moiety. nih.gov

Chemical Reactivity and Transformation Studies of Phenyl Pyridin 3 Yl Methanamine

Fundamental Reaction Types of the Methanamine Moiety

The amine group in Phenyl(pyridin-3-yl)methanamine is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic reactions. These reactions are fundamental to the synthesis of a wide array of derivatives.

The primary amine of this compound can be oxidized to the corresponding imine, which can then be hydrolyzed to a carbonyl compound. While specific studies on the direct oxidation of this compound to the corresponding ketone are not extensively detailed in the provided results, the oxidation of related benzylic amines is a well-established transformation. For instance, the oxidation of 2-benzylpyridines to their corresponding ketones can be achieved using copper catalysis with water as the oxygen source. mdpi.com In a related transformation, 1-phenyl-N-(pyridin-3-ylmethylene)methanamine, an imine derivative, can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PhI(OAc)₂ in combination with TEMPO. This suggests that this compound would be susceptible to similar oxidation conditions to yield phenyl(pyridin-3-yl)methanone.

A study on the copper-catalyzed oxidation of various pyridin-2-yl-methanes demonstrated that these compounds can be converted to their respective methanones. mdpi.com For example, the oxidation of 2-(pyridin-3-ylmethyl)pyridine (B176312) yielded the corresponding ketone in 60% yield. mdpi.com This provides a strong precedent for the feasibility of oxidizing this compound.

Table 1: Examples of Oxidation Reactions of Related Benzylpyridines

| Starting Material | Product | Catalyst/Reagent | Yield |

| 2-(Thiophen-2-ylmethyl)pyridine | (Pyridin-2-yl)(thiophen-2-yl)methanone | Copper catalyst | 65% mdpi.com |

| 2-(Pyridin-2-ylmethyl)thiazole | (Pyridin-2-yl)(thiazol-2-yl)methanone | Copper catalyst | 51% mdpi.com |

| 2-(Pyridin-3-ylmethyl)pyridine | (Pyridin-2-yl)(pyridin-3-yl)methanone | Copper catalyst | 60% mdpi.com |

| 4-Benzylpyridine | Phenyl(pyridin-4-yl)methanone | Copper catalyst | 62% mdpi.com |

The primary amine group of this compound can be converted to secondary or tertiary amines through various synthetic methodologies. A common approach is reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ. While direct examples with this compound are not prevalent in the search results, the general principles of amine chemistry strongly support this reactivity.

Furthermore, N-alkylation of primary amines with alcohols, utilizing a "borrowing hydrogen" methodology, is a well-established route to secondary amines. organic-chemistry.orgacs.org This process involves the catalytic dehydrogenation of the alcohol to an aldehyde, which then reacts with the amine to form an imine, followed by catalytic hydrogenation of the imine. Various transition metal catalysts, including those based on manganese, cobalt, and nickel, have been shown to be effective for the N-alkylation of anilines and other primary amines with a range of alcohols. organic-chemistry.orgacs.org

The synthesis of tertiary amines can be achieved by reacting a secondary amine with an acid chloride to form an amide, which is subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com Alternatively, a secondary amine can react with a ketone or aldehyde to form an enamine, which is then reduced with sodium borohydride (B1222165) (NaBH₄) to the tertiary amine. youtube.com

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile, enabling a wide range of derivatization reactions.

One of the most common derivatization reactions is acylation. For instance, primary amines react with benzoyl chloride in a reaction known as the Schotten-Baumann reaction to form benzamides. vedantu.com This reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl chloride, leading to the formation of a carbon-nitrogen bond and the loss of a chloride ion. vedantu.com This principle is applicable to the synthesis of various amide derivatives of this compound. The synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives has been reported using catalysts like trimethylamine (B31210) or magnesium oxide nanoparticles. frontiersin.org

Alkylation is another important reaction of primary amines. The reaction of benzyl (B1604629) halides with amines has been studied in various mixed solvents. ias.ac.in These reactions involve the coordination of the basic nitrogen atom to the methylene (B1212753) group of the benzyl halide. ias.ac.in A specific example of a coupling reaction between a primary benzyl amine and a vinyl chloride has also been described, leading to the formation of a secondary amine, although the reported yield was low. reddit.com

Advanced Mechanistic Investigations

The reactivity of this compound and related structures has also been the subject of more advanced mechanistic studies, particularly focusing on the activation of otherwise inert chemical bonds.

C-H bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of carbon-hydrogen bonds. The pyridine (B92270) ring in this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. Palladium-catalyzed C-H functionalization at the ortho position of 2-phenylpyridine (B120327) is a well-documented process. rsc.org Mechanistic studies on the Pd-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts suggest a turnover-limiting oxidation of a dimeric palladium intermediate. nih.gov

The activation of C-H bonds in pyridine itself has also been investigated. Rhodium and Iridium complexes with a PBP pincer ligand have been shown to selectively activate the C-H bond at the 2-position of pyridine. rsc.org Furthermore, the C-H activation of methane (B114726) has been studied using gaseous platinum complexes containing pyridine, bipyridine, and phenanthroline as ligands. researchgate.net These studies provide insight into the fundamental principles of C-H activation involving pyridine-containing molecules.

While not directly involving this compound, studies on C-C bond cleavage in related systems offer valuable insights into potential, albeit less common, reaction pathways. For instance, a [4 + 1] cyclization and C-C bond cleavage process has been developed for the synthesis of 3-carbonyl imidazo[1,5-a]pyridines from 1,3-dicarbonyl compounds and pyridin-2-ylmethanamines. nih.gov

In a different context, the cleavage of phosphorus-phenyl and phosphorus-2-pyridyl bonds has been observed in reactions of mixed phenyl-(2-pyridyl)phosphines with a ruthenium carbonyl complex. rsc.org Additionally, a novel class of pyronin analogues has been shown to undergo a photochemically induced cleavage of a C-C bond in the presence of water. researchgate.net These examples, while not directly analogous, highlight the possibility of C-C bond cleavage under specific reaction conditions, even in seemingly stable aromatic and heterocyclic systems. An unusual C-C bond cleavage reaction has also been mechanistically studied in the biosynthesis of phosphinothricin, catalyzed by a non-heme iron(II)-dependent dioxygenase. nih.gov

Chemoselectivity and Regioselectivity in Complex Molecular Transformations

Control of N-Functionalization versus Aromatic Substitution

A primary consideration in the transformation of this compound is the chemoselective reaction at the nitrogen atom of the primary amine versus substitution on one of the aromatic rings. The amine's nucleophilicity makes it a prime target for electrophilic reagents.

N-Acylation and N-Alkylation: The primary amine readily undergoes acylation and alkylation reactions. To ensure chemoselectivity and prevent competing reactions on the aromatic rings, these transformations are typically carried out under conditions that favor nucleophilic attack by the amine. For instance, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base will selectively yield the corresponding N-acyl derivative. Similarly, alkylation with alkyl halides can be directed to the nitrogen atom.

To prevent over-alkylation or reactions at other sites, the use of a protecting group on the amine is a common strategy. The tert-butyloxycarbonyl (Boc) group is frequently employed to temporarily block the reactivity of the amine, allowing for subsequent modifications on the aromatic rings. youtube.com

Regioselectivity on the Aromatic Rings

When the amine functionality is protected or when reaction conditions are tailored for aromatic substitution, the regioselectivity of the transformation becomes the critical factor. The directing effects of the substituents on both the phenyl and pyridine rings come into play.

Reactivity of the Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, it is susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The presence of the benzylamine (B48309) substituent at the 3-position further influences the regioselectivity. Halogenation of pyridine rings can be achieved, and in some cases, the formation of a pyridine N-oxide can activate the ring for specific substitutions. nih.gov

Reactivity of the Phenyl Ring: The benzylamine substituent is an activating group and an ortho-, para-director for electrophilic aromatic substitution on the phenyl ring. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the positions ortho and para to the benzylamine group.

The selective functionalization of one aromatic ring in the presence of the other is a significant challenge. The choice of catalyst and reaction conditions is crucial. For instance, certain palladium-catalyzed cross-coupling reactions can be tuned to favor reaction at a halogenated pyridine over a halogenated benzene (B151609), or vice versa, by judicious selection of ligands and reaction parameters. nih.gov

The following table summarizes the expected reactivity and selectivity for various transformations of this compound based on general principles of organic chemistry.

| Reaction Type | Reagent/Conditions | Expected Major Product(s) | Selectivity Principle |

| N-Acylation | Acyl chloride, non-nucleophilic base | N-acyl-Phenyl(pyridin-3-yl)methanamine | High nucleophilicity of the primary amine. |

| N-Alkylation | Alkyl halide, base | N-alkyl-Phenyl(pyridin-3-yl)methanamine | High nucleophilicity of the primary amine. |

| Electrophilic Aromatic Substitution (Phenyl Ring) | e.g., HNO₃/H₂SO₄ | Ortho- and para-nitro substituted derivatives | Activating, ortho-, para-directing effect of the benzylamine group. |

| Nucleophilic Aromatic Substitution (Pyridine Ring) | Strong nucleophile (e.g., NaNH₂) | Substitution at the 2- or 4-position | Electron-deficient nature of the pyridine ring. |

| Halogenation (General) | e.g., N-Halosuccinimide | Complex mixture without specific directing groups/catalysts | Reactivity of both aromatic rings. organic-chemistry.org |

Interactive Data Table: Hypothetical Regioselective Halogenation Study

To illustrate the concept of regiocontrol, the following interactive table presents hypothetical data from a study on the selective bromination of this compound under different catalytic conditions. This data is illustrative and not based on a specific cited study.

| Catalyst | Solvent | Temperature (°C) | Major Product(s) | Yield (%) |

| None | CCl₄ | 77 | Complex Mixture | - |

| FeBr₃ | CH₂Cl₂ | 0 | 4-Bromo-phenyl(pyridin-3-yl)methanamine | 65 |

| Pd(OAc)₂ / P(o-tol)₃ | Toluene | 110 | 2-Bromo-3-(phenylmethyl)pyridine | 55 |

| Ag₂O | Acetonitrile (B52724) | 80 | 6-Bromo-3-(phenylmethyl)pyridine | 40 |

This hypothetical data demonstrates how the choice of catalyst can dramatically influence the regiochemical outcome of a reaction, directing the substitution to either the phenyl or the pyridine ring at specific positions.

Derivatives and Analogues: Design, Synthesis, and Structure Property Relationships

Design and Synthesis of Diverse Derivatives

The inherent reactivity of the amino group and the aromatic rings in phenyl(pyridin-3-yl)methanamine allows for extensive chemical modifications. This has led to the synthesis of diverse derivatives with tailored properties.

Schiff Base Derivatives from Pyridin-3-ylmethanamine

Schiff bases, or azomethines, are a prominent class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They are typically synthesized through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. jocpr.comoiccpress.com The synthesis of Schiff bases derived from pyridin-3-ylmethanamine involves the reaction of its primary amino group with various aldehydes and ketones. This reaction is often catalyzed by an acid and proceeds through a hemiaminal intermediate, which then dehydrates to form the imine. jocpr.com

The stability of these Schiff bases can be influenced by factors such as the inductive effect of substituents. researchgate.net The synthesis is generally straightforward, cost-effective, and results in compounds with high thermal and chemical stability. researchgate.netdergipark.org.tr These characteristics make them valuable intermediates for the synthesis of other heterocyclic compounds and for various biological applications. jocpr.commdpi.com

For instance, Schiff bases have been synthesized by reacting pyridine-2-aldehyde with various aminophenol, aniline (B41778), and aminopyridine analogues in high yields. dergipark.org.tr The formation of the characteristic azomethine group is confirmed by the presence of a –C=N– bond in the infrared (IR) spectra and the absence of the –C=O– band from the starting aldehyde. dergipark.org.tr

Fused Heterocyclic Systems Incorporating this compound Scaffolds

The this compound scaffold has been successfully incorporated into a variety of fused heterocyclic systems, leading to the development of novel compounds with significant chemical and biological interest. These systems often exhibit enhanced stability, unique electronic properties, and improved biological activity compared to their non-fused counterparts. bohrium.comias.ac.in The rigid and planar structure of fused heterocycles allows for more efficient interaction with biological targets. bohrium.comias.ac.in

Pyrimidine (B1678525) Derivatives: Pyrimidine-based fused systems are of considerable interest due to their presence in a wide range of biologically active molecules. nih.gov The synthesis of pyrimidine derivatives can be achieved through condensation reactions. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized by condensing α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov Another approach involves the reaction of chalcones with guanidine (B92328) nitrate (B79036) in the presence of a base to form the pyrimidine ring. ijresm.com

Pyrazolo[1,5-a]pyrimidine (B1248293) Analogues: These analogues are considered purine (B94841) analogues and have shown potential as antimetabolites in biochemical reactions. d-nb.info Their synthesis has been achieved through various strategies, including the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate yields a dihydroxy-pyrazolo[1,5-a]pyrimidine, which can be further functionalized. nih.gov Microwave-assisted synthesis has also been employed for the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines. nih.gov

Isoxazole (B147169) Derivatives: Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms, known for their diverse pharmacological activities. researchgate.netmdpi.com The synthesis of isoxazole derivatives can be accomplished through methods like the reaction of hydroxylamine (B1172632) hydrochloride with α,β-unsaturated ketones. e-journals.in One-pot, three-component reactions involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester are also efficient methods for producing 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.com

Imidazo[1,2-a]pyridine (B132010) Analogues: Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry. nih.govrsc.org The synthesis of these analogues can be achieved through various methods, including multicomponent reactions. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridine derivatives. beilstein-journals.orgrsc.org Another strategy involves the one-pot transformation of lignin (B12514952) β-O-4 model compounds with 2-aminopyridine, which proceeds through cleavage of C-O bonds and construction of the N-heterobicyclic ring. nih.gov

Systematic Scaffold Modifications and Substituent Effects

Systematic modifications of the this compound scaffold and the introduction of various substituents play a crucial role in fine-tuning the chemical and physical properties of the resulting derivatives. These modifications can influence factors such as reactivity, solubility, and biological activity.

The introduction of different functional groups onto the phenyl or pyridine (B92270) rings can significantly alter the electronic and steric properties of the molecule. For example, in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, the strategic placement of substituents at various positions of the core structure has been explored to establish structure-activity relationships. nih.govresearchgate.net Similarly, for imidazo[1,2-a]pyridine analogues, the synthesis of a library of compounds with diverse amide and sulfonamide functionalities allows for the evaluation of their anti-mycobacterial activity and the identification of key structural features for potency. nih.gov

Advanced Characterization Techniques in Structural Elucidation

The unambiguous determination of the structure of newly synthesized derivatives is paramount. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the proposed structures of this compound derivatives.

In ¹H NMR spectra, the chemical shifts, coupling constants, and integration of the signals provide valuable information about the number and connectivity of protons in the molecule. For instance, the formation of an imine bond in Schiff bases is often confirmed by the appearance of a characteristic signal for the azomethine proton (-N=CH-). rsc.org The assignment of aromatic protons is often aided by 2D NMR techniques like COSY. mdpi.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups. For example, the carbon of the C=N bond in Schiff bases and the carbonyl carbon in ketone derivatives have characteristic chemical shifts. rsc.orgmdpi.com

Table 1: Representative ¹H NMR Data for a this compound Derivative Note: This is an example table. Actual chemical shifts will vary depending on the specific derivative and solvent.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | - |

| CH₂ | 4.88 | s | - |

| CH (azomethine) | 8.67 | s | - |

Table 2: Representative ¹³C NMR Data for a this compound Derivative Note: This is an example table. Actual chemical shifts will vary depending on the specific derivative and solvent.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 197.0 |

| C=N | 160.4 |

| Aromatic-C | 125.9 - 137.5 |

| CH₂ | 63.1 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration. The analysis of the crystal packing reveals the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the solid-state architecture. researchgate.net For example, the crystal structure of a thiazole (B1198619) derivative containing a pyridin-3-yl moiety revealed the dihedral angles between the various rings and the presence of C—H⋯O hydrogen bonds and C—H⋯π interactions that form a three-dimensional network. researchgate.net Similarly, the single-crystal X-ray diffraction analysis of a fused 1,2,4-triazolo-thiazepine derivative confirmed its zig-zag conformation. mdpi.com

High-Resolution Mass Spectrometry and Elemental Analysis for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS) and elemental analysis are indispensable techniques for the unambiguous identification and purity verification of newly synthesized compounds, including derivatives of this compound. HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of a compound, as the measured mass can be matched to a unique molecular formula.

For instance, in the synthesis of various heterocyclic compounds, HRMS is routinely used to confirm the identity of the final products. The reported M+H value from an Agilent G6530B Q-TOF spectrometer is a common way to present these findings. semanticscholar.org Similarly, for a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates, the structures were confirmed by IR, ¹H NMR spectral data, and microanalyses. nih.gov The decomposition of certain compounds can also be monitored and the resulting products identified using techniques like liquid chromatography-mass spectrometry (LCMS). chemrxiv.org For example, the decomposition of a piperazine-containing compound was observed under acidic aqueous conditions, leading to the formation of an indolic nitrone, which was identified by its m/z ratio. chemrxiv.org

Elemental analysis complements HRMS by providing the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared to the calculated values for the proposed molecular formula. A close correlation between the found and calculated values serves as a strong indicator of the compound's purity and confirms its elemental composition. For example, the elemental analysis of 4-[(Pyridin-3-ylmethylene)amino]phenylhexadecanoate was reported as: Calculated for C28H40N2O2: C, 77.02%, H, 9.23%, N, 6.42%; Found: C, 77.12%, H, 9.30%, N, 6.33%. researchgate.net

Purity is often further assessed using high-performance liquid chromatography (HPLC), which separates components of a mixture. A high purity level, such as ≥99%, is often required for compounds intended for biological testing. nih.gov

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 185.10733 | 139.5 |

| [M+Na]⁺ | 207.08927 | 145.9 |

| [M-H]⁻ | 183.09277 | 144.2 |

| [M+NH₄]⁺ | 202.13387 | 156.9 |

| [M+K]⁺ | 223.06321 | 142.3 |

| [M+H-H₂O]⁺ | 167.09731 | 131.5 |

| [M+HCOO]⁻ | 229.09825 | 162.7 |

| [M+CH₃COO]⁻ | 243.11390 | 152.0 |

| [M+Na-2H]⁻ | 205.07472 | 147.1 |

| [M]⁺ | 184.09950 | 136.1 |

| [M]⁻ | 184.10060 | 136.1 |

This table presents the predicted collision cross section (CCS) values for various adducts of this compound, calculated using CCSbase. The mass-to-charge ratio (m/z) for each adduct is also provided.

Structure-Activity Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies involve systematic modifications of the molecule to identify key structural features responsible for its therapeutic effects and to optimize properties like potency and selectivity.

Systematic Investigation of Substituent Effects on Activity Profiles

The introduction of various substituents onto the phenyl and pyridine rings of the this compound scaffold can significantly impact its biological activity. The nature, position, and electronic properties of these substituents play a crucial role.

For example, in a series of 2,3-diphenyl-1,3-thiazolidin-4-ones, substituents on the phenyl rings were found to alter the electron density around the methine proton and the C(2) carbon, which in turn affected their antifungal activity against Ceratocystis ulmi. researchgate.net However, a direct correlation between the substitution on the phenyl group and the compound's toxicity was not always observed, suggesting that other factors like hydrophobicity also play a significant role. researchgate.net

In another study focusing on thieno[2,3-b]pyridines, the introduction of electron-withdrawing and electron-donating groups on a phenylacetamide moiety was investigated. mdpi.com It was found that only compounds bearing a cyano (-CN) group, regardless of the halogen substituent also present, were effective in decreasing the expression of the FOXM1 protein in a breast cancer cell line. mdpi.com This highlights the importance of the electronic properties of the substituent for biological activity.

The position of the substituent is also critical. A study on 3-substituted 2,6-dichloropyridines showed that the regioselectivity of a nucleophilic aromatic substitution reaction was influenced by the bulkiness of the substituent at the 3-position. researchgate.net

Table 2: Effect of Substituents on the Anticancer Activity of Diphenyl 1-(pyridin-3-yl)ethylphosphonates nih.gov

| Compound | Substituent on Arylamino Group | HepG2 IC₅₀ (µg/mL) | MCF7 IC₅₀ (µg/mL) |

| 1 | H | 15.2 | 18.5 |

| 2 | 4-CH₃ | 12.8 | 15.1 |

| 3 | 4-OCH₃ | 10.5 | 13.2 |

| 4 | 4-Cl | 8.9 | 11.4 |

| 5 | 4-Br | 7.6 | 9.8 |

This table shows the in vitro cytotoxic activity of a series of diphenyl 1-(pyridin-3-yl)ethylphosphonates against liver (HepG2) and breast (MCF7) cancer cell lines. The data indicates that electron-withdrawing substituents on the arylamino group enhance anticancer activity.

Impact of Ring System Modifications on Resulting Activity Characteristics

Modifying the core ring systems of this compound analogues, either by replacing the phenyl or pyridine ring with other heterocyclic or carbocyclic systems, can lead to significant changes in their activity profiles. This strategy, known as bioisosteric replacement, aims to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com

The replacement of a phenyl ring with other aromatic systems like pyridyl or thiophene (B33073) is a common strategy. cambridgemedchemconsulting.com For instance, in the development of antimalarial agents, phenyl bioisosteres such as cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have been successfully incorporated. nih.gov While a cubane analogue showed improved in vitro potency, it suffered from reduced metabolic stability. nih.gov Conversely, a BCP analogue was equipotent to the parent phenyl compound but had significantly improved metabolic properties. nih.gov

The fusion of a pyridine ring to other heterocyclic systems, such as in pyrazolopyridines, is another important synthetic strategy in drug discovery. researchgate.net A series of pyrazolo[3,4-b]pyridines demonstrated anticancer activity against various human cancer cell lines. researchgate.net The nature of the heterocyclic ring fused to the pyridine can greatly influence the resulting biological activity. For example, five-membered heterocycles like pyrrolidine (B122466) and thiazole are known to be important pharmacophores in antibacterial drugs, often enhancing potency and stability. nih.gov

In the context of Akt inhibitors, a series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amines were developed as potent and selective inhibitors. nih.gov The specific arrangement of the imidazo[4,5-b]pyridine core was crucial for its ATP-independent mechanism of action. nih.gov

Structure-Property Relationships in Materials Science Contexts

The unique structural features of this compound and its derivatives also make them interesting candidates for applications in materials science. Their ability to act as ligands and coordinate with metal ions allows for the formation of coordination polymers with diverse structures and properties.

The pyridine nitrogen atom in these molecules provides a coordination site for metal ions, leading to the self-assembly of one-, two-, or three-dimensional networks. rsc.org The resulting coordination polymers can exhibit interesting properties such as luminescence. For example, coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine with Cd(II) have been shown to exhibit photoluminescence in the solid state. rsc.org

Furthermore, Schiff base derivatives of this compound have been investigated for their liquid crystalline properties. researchgate.net The presence of a long alkyl chain attached to the phenyl ring is a key structural feature that can promote the formation of liquid crystal phases. researchgate.net

The photophysical properties of this compound analogues can also be tuned by modifying their structure. For instance, a series of phenylmethylene pyridineacetonitrile derivatives with varying substitution positions on the pyridine ring exhibited different absorption and fluorescence emission characteristics. mdpi.com The ortho-substituted isomer showed the highest fluorescence quantum yield, making it a potential candidate for use in organic light-emitting diodes (OLEDs). mdpi.com

Applications in Organic Synthesis and Materials Science

As a Versatile Building Block in Organic Synthesis

The utility of phenyl(pyridin-3-yl)methanamine in organic synthesis is primarily centered on its role as a structural foundation or "building block." Chemists utilize this compound to introduce the phenyl(pyridin-3-yl)methyl fragment into larger, more complex molecular architectures. Its classification as a heterocyclic and organic building block underscores its foundational role in creating a variety of more complex chemical entities. bldpharm.combldpharm.combldpharm.com

This compound serves as a key starting material or intermediate for the synthesis of complex organic molecules. Its structure is a recurring motif in the development of novel compounds, particularly in medicinal chemistry and agrochemical research. For instance, derivatives of this compound have been synthesized and investigated for their potential as anthelmintic agents. google.combiorxiv.orgbiorxiv.org The synthesis of these more complex molecules, such as (6-(4-(difluoromethoxy)phenyl)pyridin-3-yl)methanamine, involves multi-step processes where the core this compound structure is chemically modified. google.combiorxiv.org This demonstrates its utility as a scaffold that can be elaborated upon to produce a library of compounds with specific biological activities. The synthesis often involves reactions targeting either the pyridine (B92270) ring or the amine, allowing for the attachment of various functional groups and the construction of intricate molecular frameworks.

The inherent structure of this compound, containing a pyridine ring, makes it an ideal precursor for the synthesis of more elaborate heterocyclic systems. The pyridine unit is a common feature in many biologically active compounds and functional materials. By using this compound as a starting point, chemists can perform cyclization reactions or other transformations to build new fused or linked heterocyclic rings. The amine group provides a convenient handle for annulation strategies, where additional rings are built onto the existing pyridine framework. This versatility allows for the creation of novel chemical scaffolds that are otherwise difficult to access, opening avenues for the discovery of new chemical entities with unique properties. Its role as a "Heterocyclic Building Block" is well-established in chemical supply catalogs, highlighting its importance in this area. bldpharm.combldpharm.com

Material Science Applications

The potential of this compound and its derivatives extends into materials science, where its structural features can be harnessed to create materials with specialized functions.

In polymer science, the incorporation of specific functional monomers is a key strategy for designing polymers and resins with tailored properties. This compound, with its amine functionality, can act as a monomer or a modifying agent in the production of specialty polymers. For example, it can be incorporated into polymer chains via reactions involving the amine group, such as polyamidation or polyimidation. The presence of the aromatic phenyl and pyridine rings within the polymer backbone would be expected to enhance thermal stability and mechanical strength. Furthermore, the pyridine nitrogen can act as a site for hydrogen bonding or metal coordination, potentially leading to polymers with self-healing properties, enhanced adhesion, or specific catalytic activity. Derivatives of the core structure are noted as "Material Building Blocks" for polymer science. bldpharm.com

The application of this compound derivatives is being explored in advanced materials engineering. bldpharm.com The molecular structure is suitable for creating sophisticated materials such as Metal-Organic Frameworks (MOFs) and materials for organic electronics.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is an excellent ligand for coordinating with metal ions. This makes this compound and its analogues attractive candidates as organic linkers for the construction of MOFs. These crystalline materials, composed of metal nodes and organic linkers, are known for their high porosity and surface area, making them useful in gas storage, separation, and catalysis.

Organic Electronics: The conjugated system of the phenyl and pyridine rings suggests potential applications in organic light-emitting diodes (OLEDs) and other electronic materials. bldpharm.com By modifying the core structure, it may be possible to tune the electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), to create materials suitable for use in organic electronic devices.

Interactive Table: Applications of this compound and its Derivatives

| Field | Application Area | Specific Use | Key Structural Feature(s) |

| Organic Synthesis | Complex Molecule Construction | Intermediate for anthelmintic agents google.combiorxiv.orgbiorxiv.org | Pyridine ring, Amine group |

| Organic Synthesis | Heterocyclic Chemistry | Precursor to advanced heterocyclic frameworks bldpharm.combldpharm.com | Pyridine ring |

| Materials Science | Polymer Chemistry | Monomer for specialty polymers and resins bldpharm.com | Amine group, Aromatic rings |

| Materials Science | Advanced Materials | Organic linker for Metal-Organic Frameworks (MOFs) bldpharm.com | Pyridine nitrogen |

| Materials Science | Advanced Materials | Component for organic electronic materials (e.g., OLEDs) bldpharm.com | Conjugated aromatic system |

Coordination Chemistry and Catalytic Applications

Ligand Design and Metal Complexation

The design of ligands is a cornerstone of modern coordination chemistry, directly influencing the geometric and electronic properties of the resulting metal complexes and, consequently, their reactivity. Phenyl(pyridin-3-yl)methanamine serves as a valuable scaffold in this regard, offering both a soft Lewis basic amino group and a pyridine (B92270) nitrogen atom for metal binding.

Chelation Behavior with Transition Metals

This compound and its derivatives can act as bidentate ligands, coordinating to a metal center through the nitrogen atoms of the pyridine ring and the amino group. This chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The steric and electronic properties of the ligand can be readily tuned by introducing substituents on either the phenyl or the pyridyl ring, thereby influencing the stability, solubility, and catalytic activity of the metal complexes.

Synthesis and Characterization of this compound-Derived Metal Complexes

The synthesis of metal complexes incorporating this compound or its analogues typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.

| Characterization Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the C=N (pyridine) and N-H (amine) bonds upon complexation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectroscopy can show shifts in the resonances of the ligand's protons and carbons upon coordination to a diamagnetic metal center, confirming complex formation. |

| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Confirms the stoichiometry of the metal complex. |

| UV-Visible Spectroscopy | Can provide information about the electronic transitions within the complex and changes in the coordination environment. nih.gov |

For instance, studies on related pyridine-containing ligands have shown that complexation with metals like nickel(II), copper(I), and silver(I) can lead to complexes with various geometries, including square planar and tetrahedral. jscimedcentral.com The synthesis of such complexes is often straightforward, involving the mixing of the ligand and a metal salt in a suitable solvent, followed by isolation of the product by filtration or crystallization. jscimedcentral.com

Catalytic Systems and Reaction Scope

Metal complexes derived from this compound and related ligands have shown promise in a variety of catalytic organic transformations. The ability to fine-tune the ligand's structure allows for the optimization of catalyst performance for specific reactions.

Applications in Organic Transformations (e.g., Hydrogenation, C-C Coupling)

Hydrogenation Reactions: Transition metal complexes, particularly those of ruthenium, rhodium, and iridium, are well-known catalysts for hydrogenation reactions. While direct catalytic data for this compound complexes in hydrogenation is not extensively reported, related systems provide valuable insights. For example, ruthenium(II) complexes with chiral 2-pyridyl amines have demonstrated high activity in the transfer hydrogenation of ketones. unito.it The amine functionality in these ligands is believed to play a crucial role in the catalytic cycle, potentially participating in proton transfer steps. Manganese complexes have also emerged as effective catalysts for the hydrogenation and dehydrogenation of N-heterocycles, operating through a metal-ligand cooperative mechanism. kaust.edu.sa

C-C Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. mdpi.commdpi-res.com Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Pyridine-containing ligands have been successfully employed in various C-C coupling reactions. The electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination. While specific examples utilizing this compound are not prevalent in the reviewed literature, the general applicability of pyridine-based ligands suggests their potential in this area.

Stereoselective Catalysis Mediated by Derived Ligands

The introduction of chirality into the ligand framework is a key strategy for achieving enantioselective catalysis. Chiral versions of this compound can be synthesized and used to prepare chiral metal complexes. These complexes can then be applied in asymmetric transformations, where they can induce the preferential formation of one enantiomer of the product.

The chiral pyridinylmethanamine unit is a recurring motif in biologically active compounds and chiral ligands. d-nb.infonih.gov The development of catalytic systems that can generate optically active pyridinylmethanamine derivatives is therefore of significant interest. d-nb.infonih.gov Chiral aldehyde catalysis, for example, has been shown to be effective for the α-functionalization of aryl methylamines. d-nb.infonih.gov Furthermore, the synthesis of chiral 1-substituted-1-(pyridin-2-yl)methylamines has been achieved through the diastereoselective reduction of enantiopure N-p-toluenesulfinyl ketimines, providing a route to valuable chiral ligands for asymmetric catalysis. unito.it

Mechanistic Insights into Catalytic Processes

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and selectivity. Mechanistic studies often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, and computational methods like Density Functional Theory (DFT) calculations.

For catalytic reactions involving pyridine-containing ligands, the mechanism often involves key steps such as ligand exchange, oxidative addition of substrates to the metal center, migratory insertion, and reductive elimination to release the product and regenerate the catalyst. The pyridine and amine functionalities of this compound can play distinct roles in these steps. The pyridine nitrogen primarily acts as a spectator ligand, modulating the electronic properties of the metal center. In contrast, the amine group can be more directly involved in the catalytic cycle, for instance, through deprotonation to form an amido ligand which can then participate in bond-forming or bond-breaking steps.

Mechanistic investigations of related systems, such as palladium-catalyzed C-H arylation with pyridine-containing substrates, have provided detailed insights into the catalytic cycle, including the identification of catalyst resting states and turnover-limiting steps. nih.gov Similarly, studies on pyridine(diimine) iron-catalyzed C-H borylation have elucidated catalyst activation pathways and deactivation mechanisms. researchgate.netnih.gov These studies underscore the importance of understanding the intricate interplay between the metal, the ligand, and the substrates in a catalytic process.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and electronic landscape of molecules. These methods allow for the prediction of molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

DFT has become a standard method for investigating the properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like Phenyl(pyridin-3-yl)methanamine, DFT calculations would typically be employed to optimize its molecular geometry, determining the most stable arrangement of its atoms in space. This involves finding the minimum energy structure on the potential energy surface.

Studies on related molecules, such as phenylpyridine isomers and various benzylamine (B48309) derivatives, consistently utilize DFT methods, often with the B3LYP functional and basis sets like 6-31G* or larger, to obtain reliable geometric and electronic data. researchgate.netrdd.edu.iqepstem.net For this compound, we can anticipate that the key geometric parameters of interest would be the bond lengths and angles within the phenyl and pyridine (B92270) rings, the C-N bond lengths of the methanamine linker, and the dihedral angles between the two aromatic rings.

Research on 2-phenylpyridine (B120327) has shown that the two aromatic rings are twisted with respect to each other, with a dihedral angle of about 21 degrees. researchgate.netresearchgate.net This twisting is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic stabilization of a more planar conformation that would allow for greater π-system conjugation. A similar, though not identical, dihedral angle would be expected for this compound, influenced by the electronic nature of the nitrogen in the pyridine ring and the presence of the aminomethylene linker.

The electronic structure of this compound can also be thoroughly investigated using DFT. Key properties include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. epstem.net In studies of nicotinic acid benzylidenehydrazide derivatives, a related class of compounds, the HOMO-LUMO gap was used to assess the stability and reactivity of different isomers. epstem.net For this compound, the HOMO is expected to be localized primarily on the more electron-rich phenyl ring and the nitrogen of the amine, while the LUMO is likely to be concentrated on the electron-deficient pyridine ring.

Table 1: Representative DFT-Calculated Properties for Analogous Molecules

| Compound | Method | Calculated Property | Value |

| N-benzylideneaniline | DFT/B3LYP/6-31G* | Dihedral Angle (C-N-C=N) | Non-planar |

| 2-Phenylpyridine | DFT | Twist Angle (Phenyl-Pyridine) | ~21° researchgate.netresearchgate.net |

| Nicotinic Acid Benzylidenehydrazide | DFT/B3LYP/6-31G** | HOMO-LUMO Gap | Varies with substitution epstem.net |

This table presents data from computational studies on analogous molecules to infer potential properties of this compound.

Conformational Analysis and Energy Minimization

The flexibility of the methanamine linker in this compound allows for multiple low-energy conformations. Conformational analysis is therefore crucial for understanding the molecule's behavior. This process involves systematically exploring the potential energy surface by rotating the single bonds, particularly the C-C and C-N bonds of the linker. For each conformation, the energy is calculated, and the structures corresponding to energy minima are identified as stable conformers.

Theoretical studies on similar flexible molecules, such as N-benzylideneaniline, have employed these techniques to map out the potential energy landscape. researchgate.net By performing such an analysis on this compound, one could identify the global minimum energy conformation as well as other local minima that might be accessible at room temperature. The relative energies of these conformers would determine their population distribution. The dihedral angles between the phenyl and pyridine rings, as well as the orientation of the amine group, would be the primary variables in this analysis.

Reaction Pathway Modeling and Energy Landscapes

Computational chemistry is also instrumental in modeling the pathways of chemical reactions, providing detailed insights into reaction mechanisms. This involves identifying transition states—the high-energy structures that connect reactants and products—and calculating the activation energies, which determine the reaction rates.

For this compound, several types of reactions could be modeled. For instance, the Z-E isomerization pathway of the related N-benzylideneaniline has been studied computationally, revealing the energy barriers for both torsional and inversion mechanisms. researchgate.net A similar approach could be applied to study the rotation around the C-N bonds in this compound.

Furthermore, the reactivity of the amine group could be explored. For example, the reaction pathway for the oxidative coupling of benzylamine has been investigated, providing a model for how this compound might behave under similar conditions. researchgate.net Additionally, the bioproduction of benzylamine has been explored through artificial enzyme cascades, suggesting that computational modeling could also be applied to understand potential biocatalytic transformations of this compound. nih.gov

By mapping the energy landscape for a given reaction, researchers can predict the most likely reaction products and design more efficient synthetic routes. For this compound, this could involve modeling its N-alkylation, acylation, or its behavior as a ligand in coordination chemistry.

Analytical Methodologies for Characterization and Quantification

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric analyses provide fundamental insights into the molecular structure and composition of Phenyl(pyridin-3-yl)methanamine. These methods are indispensable for the unambiguous confirmation of the compound's identity.

Advanced NMR Techniques for Precise Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound. Advanced NMR experiments, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, offer a comprehensive picture of the molecular framework by mapping the chemical environments of hydrogen and carbon atoms.

In a typical analysis, ¹H NMR spectra provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the protons of the phenyl and pyridinyl rings, as well as the methanamine bridge. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are unique to the molecule's structure.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments.

While specific experimental data for this compound is not widely published, the general approach involves dissolving the sample in a deuterated solvent, such as deuterochloroform (CDCl₃), and acquiring the spectra on a high-field NMR spectrometer. sigmaaldrich.com The interpretation of the resulting spectra allows for the definitive confirmation of the this compound structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic - Phenyl) | 7.20 - 7.40 | Multiplet |

| ¹H (Aromatic - Pyridinyl) | 7.50 - 8.60 | Multiplet |

| ¹H (Methanamine - CH) | ~4.00 - 4.20 | Singlet/Triplet |

| ¹H (Methanamine - NH₂) | ~1.50 - 2.50 | Broad Singlet |

| ¹³C (Aromatic - Phenyl) | 127 - 145 | - |

| ¹³C (Aromatic - Pyridinyl) | 123 - 150 | - |

| ¹³C (Methanamine - CH) | ~55 - 65 | - |

| Note: This table presents predicted values based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual experimental values may vary. |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound, C₁₂H₁₂N₂.

In addition to providing the molecular ion peak, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information, as the molecule breaks apart at its weakest bonds in a predictable manner. For this compound, characteristic fragments would likely include the tropylium (B1234903) ion (C₇H₇⁺) from the phenylmethyl moiety and fragments corresponding to the pyridinylmethyl cation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z |

| [M+H]⁺ (Protonated Molecule) | 185.1073 |

| [M]⁺ (Molecular Ion) | 184.1000 |

| C₇H₇⁺ (Tropylium Ion) | 91.0542 |

| C₆H₆N⁺ (Pyridinylmethyl Ion) | 92.0500 |

| Note: This table presents predicted mass-to-charge (m/z) values based on the molecular formula and common fragmentation pathways. |

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification of this compound and for the quantitative determination of its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound and for its quantitative analysis. In a typical HPLC method, a solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

The choice of stationary phase (e.g., C18, phenyl), mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or a buffer), flow rate, and detector (typically a UV detector set at a wavelength where the compound absorbs strongly) are all critical parameters that need to be optimized for a specific analysis. While a validated HPLC method for this compound is not publicly detailed, the development of such a method would involve systematically varying these parameters to achieve good separation and peak shape.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is invaluable for monitoring the progress of reactions that produce this compound. It is also used to identify suitable solvent systems for larger-scale purification by column chromatography.

In TLC, a small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a shallow pool of a solvent (the mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their polarity.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is characteristic of a compound in a given solvent system. Visualization of the spots is typically achieved under UV light or by using a chemical staining agent. sigmaaldrich.com

Emerging Research Directions and Future Perspectives

Exploration of Novel Chemical Transformations and Reactivity

The reactivity of phenyl(pyridin-3-yl)methanamine and its derivatives is a fertile ground for discovering new chemical transformations. Beyond standard amine and aromatic chemistry, research is moving towards more sophisticated activation and functionalization methods.

A significant area of exploration is the use of photoredox catalysis . This approach allows for the generation of pyridyl radicals from stable starting materials under mild conditions. nih.gov Researchers have shown that it is possible to selectively form 2-, 3-, or 4-pyridyl radicals, which can then readily engage with a diverse range of alkenes to forge new carbon-carbon bonds. nih.gov This opens up a vast synthetic space for creating complex molecules from simple precursors. Another avenue involves the oxidative generation of iminium ions from the amine group via photoredox catalysis, creating potent electrophiles for C-C bond formation. acs.orgwikipedia.org

Furthermore, the amine group itself can be a launchpad for novel reactivity. The development of biocatalytic carbene N-H insertion reactions using engineered enzymes presents a powerful strategy for creating chiral α-amino acids from aromatic amines. acs.org This method offers high activity and stereoselectivity, which are crucial for pharmaceutical applications. acs.org

The this compound scaffold is also an excellent ligand for transition metal catalysis. Palladium(II) complexes featuring pyridine-based ligands have demonstrated high catalytic activity in crucial cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.orgnih.gov Future research will likely focus on designing complexes with tailored electronic and steric properties to control catalytic efficiency and selectivity. acs.org The functionalization of the ligand, with either electron-donating or electron-withdrawing groups, significantly alters the physicochemical properties and, consequently, the catalytic performance of the metal center. nih.gov

Integration with Supramolecular Chemistry and Self-Assembly

The directional hydrogen bonding capabilities of the amine group and the coordinating ability of the pyridine (B92270) nitrogen make this compound an ideal candidate for constructing complex supramolecular architectures. The principles of molecular recognition and self-assembly are being harnessed to create ordered structures with emergent properties.

A major focus is the design and synthesis of metal-organic frameworks (MOFs) . Ligands incorporating the pyridyl motif, such as derivatives of this compound, are used as "tectons" or building blocks that connect metal nodes. For instance, ligands like 3-pyridin-4-yl-benzoic acid have been used to construct 3-D MOFs with novel topologies. osti.gov The introduction of additional functional groups, such as in 3-nitro-4-(pyridin-4-yl)benzoic acid, allows for the creation of different framework topologies from the same basic ligand structure, leading to materials with varied properties like enhanced photoluminescence or selective gas adsorption. nih.gov The phenyl group's potential for π-π stacking interactions further stabilizes these assemblies. The future in this area points towards pyrene-based ligands, which are structurally related to the phenyl group, for creating MOFs with unique optical and electronic properties for applications in photocatalysis and sensing. rsc.org

Beyond crystalline MOFs, these molecules can form discrete self-assembled structures. Pyridyl-functionalized ligands are instrumental in the coordination-driven self-assembly of shapes like molecular rectangles, squares, and cages. oup.com These developments are paving the way for creating nanoscopic containers and reactors.

Advanced Material Design and Functionalization Strategies

The inherent functionalities of this compound are being exploited to design a new generation of advanced materials with tailored properties.

One of the most promising applications is in the development of fluorescent sensors . The terpyridine core, a close relative of the pyridyl group, is widely used in fluorescent probes due to the ease with which its photophysical properties can be tuned by functionalization. nih.gov Derivatives of phenyl(pyridin-yl)methanamine can act as chelating units for metal ions. For example, spiropyran-based sensors incorporating a pyrazin-2-ylmethyl-pyridin-2-ylmethyl-amine chelating site have been developed for sensitive and selective zinc imaging in living cells. acs.org Future work will focus on creating sensors with improved water solubility, higher quantum yields, and red-shifted emissions for advanced biological imaging. acs.org

In the realm of catalysis, functionalization strategies are being employed to create robust, heterogeneous catalysts. For example, iridium complexes with dipyridyl-pyridazine ligands have been grafted onto silica (B1680970) surfaces to create solid-state catalysts for water oxidation. acs.org This approach combines the high activity of a molecular catalyst with the stability and recyclability of a heterogeneous system. acs.org